![molecular formula C19H21ClN2O2 B2773384 N-[2-(Benzhydrylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide CAS No. 2411302-64-0](/img/structure/B2773384.png)
N-[2-(Benzhydrylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Benzhydrylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as BAM or BAM-15. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of BAM-15 involves the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a cellular energy sensor that regulates cellular metabolism and energy homeostasis. BAM-15 activates AMPK by increasing the AMP/ATP ratio, which leads to the activation of downstream signaling pathways that regulate cellular metabolism and energy production.
Biochemical and Physiological Effects:
BAM-15 has been shown to have several biochemical and physiological effects. It has been found to increase mitochondrial respiration and ATP production, reduce reactive oxygen species (ROS) production, and improve glucose uptake and insulin sensitivity. BAM-15 has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAM-15 has several advantages for lab experiments. It is easy to synthesize, stable, and can be easily administered to cells and animals. However, BAM-15 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has potential toxicity at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on BAM-15. One potential direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to explore the mechanism of action of BAM-15 in more detail, particularly its effects on mitochondrial function and cellular metabolism. Additionally, further studies are needed to determine the optimal dosage and administration of BAM-15 for therapeutic applications.
Métodos De Síntesis
BAM-15 can be synthesized using a simple two-step reaction. The first step involves the condensation of benzhydrylamine with ethyl chloroacetate to form N-(benzhydrylamino) ethyl chloroacetamide. The second step involves the reaction of N-(benzhydrylamino) ethyl chloroacetamide with methylamine to form N-[2-(Benzhydrylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide.
Aplicaciones Científicas De Investigación
BAM-15 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. BAM-15 has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, by reducing oxidative stress and inflammation. It has also been shown to have potential in the treatment of cancer by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[2-(benzhydrylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14(20)19(24)22(2)13-17(23)21-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYCCTWPBFLGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

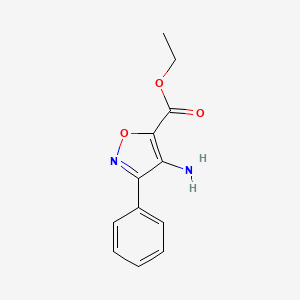
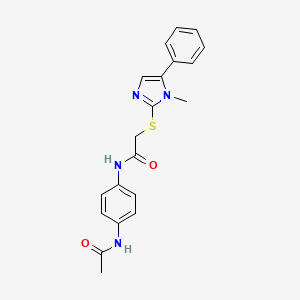
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2773309.png)

![ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2773313.png)

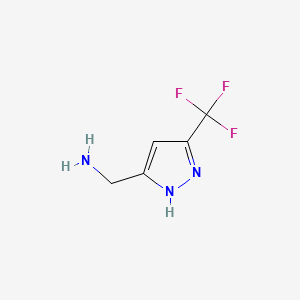


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2773319.png)
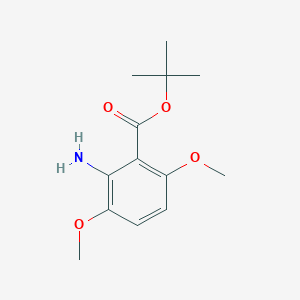

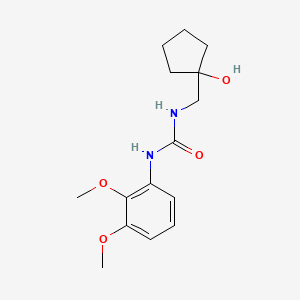
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2773324.png)